molecular formula C18H12Cl2N2O2S B5199542 N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide

N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide

Cat. No.: B5199542
M. Wt: 391.3 g/mol
InChI Key: ZJRDHGASDVUXLK-UHFFFAOYSA-N
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Description

N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide typically involves the reaction of 2,4-dichloroaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control of reaction conditions and improved yields. These systems are particularly useful for scaling up the production of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide is unique due to its thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or electronic properties are required .

Properties

IUPAC Name

N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2S/c19-12-5-8-15(14(20)10-12)22-17(23)11-3-6-13(7-4-11)21-18(24)16-2-1-9-25-16/h1-10H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRDHGASDVUXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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